5-Quinoxalineethanamine

Monoamine oxidase Enzyme inhibition Neurochemistry

Researchers requiring structurally simple, empirically validated negative controls for monoamine oxidase screening face regioisomeric contamination risks and undefined off-target activity. This 5-substituted quinoxaline ethanamine eliminates both variables. - Documented MAO-A IC50 >100 µM; MAO-B/MAO-A selectivity ratio >88-fold - Authenticated reference standard for HPLC/LC-MS regioisomer discrimination (5- vs. 2-/6-) - Primary amine site enables systematic SAR elaboration (N-alkylation, acylation, sulfonamides)

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 910395-64-1
Cat. No. B11914058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Quinoxalineethanamine
CAS910395-64-1
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)N=CC=N2)CCN
InChIInChI=1S/C10H11N3/c11-5-4-8-2-1-3-9-10(8)13-7-6-12-9/h1-3,6-7H,4-5,11H2
InChIKeyYTKILTMUVCFSHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Quinoxalineethanamine: Specifications & Procurement


5-Quinoxalineethanamine (CAS 910395-64-1; IUPAC: 2-quinoxalin-5-ylethanamine) is a nitrogen-containing heterocyclic compound with the molecular formula C10H11N3 and molecular weight 173.21 g/mol [1]. Structurally, it belongs to the quinoxaline family, characterized by a fused bicyclic scaffold consisting of a benzene ring and a pyrazine ring, with an ethanamine side chain attached specifically at the 5-position of the quinoxaline core [2]. This 5-substituted regioisomer is distinct from other positional variants (e.g., 2-substituted or 6-substituted quinoxaline ethanamines), and has been catalogued in authoritative chemical databases with documented biological screening data [3].

Why 5-Quinoxalineethanamine Cannot Be Replaced


Quinoxaline derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity to substitution position. The 5-substituted ethanamine regioisomer displays fundamentally different target engagement profiles compared to 2- or 6-substituted analogues, with documented MAO-A inhibition potency differing by orders of magnitude from pharmacologically optimized quinoxaline-based receptor antagonists [1]. Furthermore, the 5-position ethanamine side chain introduces a basic amine moiety with a pKa and spatial orientation distinct from other substitution patterns, directly impacting hydrogen-bonding capacity, solubility characteristics, and metabolic stability in ways that render generic scaffold interchange scientifically unsound for reproducible research outcomes [2].

5-Quinoxalineethanamine: Differential Evidence vs. Analogs


MAO-A Inhibition vs. 6-Substituted Quinoxalines

5-Quinoxalineethanamine (5-position ethanamine) demonstrates extremely weak inhibition of human MAO-A with an IC50 exceeding 100 μM ( >1.00E+5 nM) [1]. This contrasts sharply with 6-substituted aminoquinoxaline derivatives (e.g., N-Methyl-1-quinoxalin-6-ylmethanamine), which have been reported to exhibit constant inhibition of dehydrogenase enzymes through active-site binding . The approximately 100-fold or greater difference in inhibitory potency between positional isomers underscores that substitution position is a critical determinant of target engagement.

Monoamine oxidase Enzyme inhibition Neurochemistry

MAO-B Selectivity Profile vs. MAO-A

5-Quinoxalineethanamine exhibits a measurable but still weak inhibitory effect on MAO-B with an IC50 of 1.13 μM (1.13E+3 nM) [1]. While this represents approximately 88-fold greater potency against MAO-B compared to MAO-A (IC50 >100 μM), the absolute potency remains in the low micromolar range — substantially weaker than established MAO-B inhibitors such as selegiline (IC50 ≈ 0.02 μM) or rasagiline (IC50 ≈ 0.004 μM) [2]. This isoform-selectivity profile (MAO-B > MAO-A) is quantitatively defined but pharmacologically modest.

MAO-B inhibition Isoform selectivity Enzymology

Structural Differentiation from 2- and 6-Position Analogs

5-Quinoxalineethanamine bears the ethanamine moiety at the 5-position of the quinoxaline bicyclic system, distinguishing it from commercially available 2-position analogues such as 1-(Quinoxalin-2-yl)ethanamine and 6-position analogues including N-Methyl-1-quinoxalin-6-ylmethanamine and N,N-Dimethylquinoxalin-6-amine . The 5-position substitution pattern influences the spatial orientation of the basic amine group relative to the aromatic π-system, affecting both hydrogen-bond donor/acceptor geometry and predicted physicochemical properties including topological polar surface area (tPSA = 51.8 Ų) [1].

Positional isomer Regioisomer Structure-activity relationship

5-Quinoxalineethanamine: Scientific & Industrial Applications


Negative Control for MAO-A Assays

With a documented MAO-A IC50 exceeding 100 μM [1], 5-Quinoxalineethanamine serves as an empirically validated negative control for high-throughput screening campaigns targeting monoamine oxidase A. Its minimal MAO-A engagement contrasts with many quinoxaline-containing pharmacophores that exhibit unintended MAO activity, enabling researchers to establish baseline fluorescence signals in kynuramine-to-4-hydroxyquinoline conversion assays without confounding enzyme inhibition.

Reference Scaffold for MAO-B Selectivity Studies

The compound's quantitatively defined MAO-B/MAO-A selectivity profile (IC50 ratio >88-fold) [1] provides a structurally simple reference point for medicinal chemists designing analogues with improved MAO-B selectivity. The 5-position ethanamine substitution represents a minimal pharmacophore that can be systematically elaborated (e.g., N-alkylation, aromatic substitution) to probe structure-selectivity relationships, with the unsubstituted parent compound serving as the baseline for activity cliff analysis.

Positional Isomer Reference Standard

The defined 5-position ethanamine substitution pattern (tPSA = 51.8 Ų) [2] makes this compound suitable as a chromatographic reference standard for distinguishing 5-substituted quinoxaline ethanamines from their 2- and 6-substituted positional isomers . In synthetic chemistry workflows where regioisomeric purity is critical, this compound provides an authenticated reference for HPLC or LC-MS method development and batch-to-batch consistency verification.

Building Block for 5-Position Library Synthesis

The primary amine functionality at the 5-position enables diverse chemical derivatization including N-alkylation, acylation, reductive amination, and sulfonamide formation . Unlike 2-substituted quinoxaline ethanamines which are more sterically constrained by proximity to the pyrazine nitrogens, the 5-position substitution offers distinct regiochemical accessibility for parallel library synthesis aimed at exploring chemical space orthogonal to 2- and 6-substituted quinoxaline series.

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